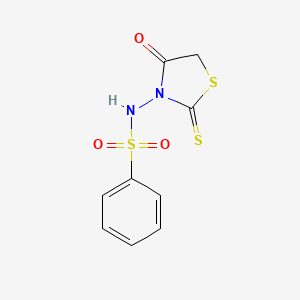

3-(苯甲磺酰氨基)罗丹宁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(Benzenesulfonylamino)rhodanine” is a derivative of rhodanine, a 5-membered heterocyclic organic compound possessing a thiazolidine core . Rhodanine derivatives are highly valuable in drug discovery due to their wide range of biological activity . They have been used in the synthesis of various compounds .

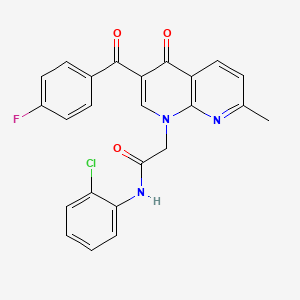

Synthesis Analysis

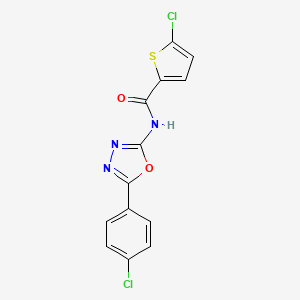

A series of rhodanine-linked benzenesulfonamide derivatives were synthesized and screened for their inhibitory action against four physiologically relevant human carbonic anhydrase isoforms . The target compounds were developed from indol-3-ylchalcone-linked benzenesulfonamide where the indol-3-ylchalcone moiety was replaced with rhodanine-linked aldehydes or isatins to improve the inhibition .Molecular Structure Analysis

Rhodanine derivatives contain a 2-thioxo-4-thiazolidinone group attached to N-phenyl acetamide . The chemical structures of the compounds were confirmed by IR, 1H NMR, and 13C NMR spectroscopy, ESI mass spectrometry, and elemental analysis .Chemical Reactions Analysis

Rhodanine derivatives are synthesized by the reactions of the transition metals with rhodanine-3-acetic acid . In complexes, rhodanine coordinates via one oxygen atom of the carboxyl group as the monodeprotonated monodentate ligand .Physical And Chemical Properties Analysis

The chemical structures of the compounds were confirmed by IR, 1H NMR, and 13C NMR spectroscopy, ESI mass spectrometry, and elemental analysis .科学研究应用

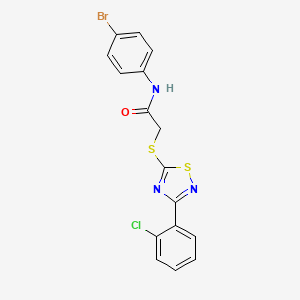

Inhibition of Human Carbonic Anhydrase Isoforms

A novel series of rhodamine-linked benzenesulfonamide derivatives were synthesized and screened for their inhibitory action against four physiologically relevant human (h) carbonic anhydrase (CA) isoforms, namely hCA I, hCA II, hCA IX, and hCA XII . The synthesized molecules showed good to excellent inhibition against all the tested isoforms in the nanomolar range due to the presence of the sulfonamide as a zinc binding group .

Antimicrobial Activities

Rhodanine derivatives have been synthesized and analyzed for their antimicrobial activities against various gram-positive as well as gram-negative bacteria . For instance, a compound bearing a rhodanine-3-pentanoic acid displayed potent activity with a MIC of 2 µg/mL against MRSA .

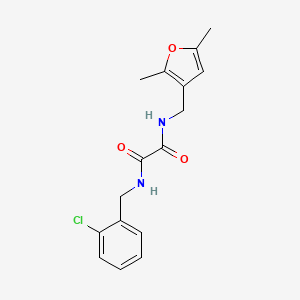

α-Amylase Inhibitory Activities

A series of 3-substituted and 3,5-disubstituted rhodanine-based derivatives were synthesized from 3-aminorhodanine and examined for α-amylase inhibitory activities .

Antioxidant Activities

The same series of rhodanine derivatives were also tested for DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging activities in vitro .

作用机制

Target of Action

The primary targets of 3-(Benzenesulfonylamino)rhodanine are human carbonic anhydrase (hCA) isoforms, namely hCA I, hCA II, hCA IX, and hCA XII . These enzymes play a crucial role in maintaining pH and fluid balance in the body .

Mode of Action

3-(Benzenesulfonylamino)rhodanine interacts with its targets, the hCA isoforms, by inhibiting their action . The compound shows good to excellent inhibition against all the tested isoforms in the nanomolar range due to the presence of the sulfonamide as a zinc binding group .

Biochemical Pathways

The inhibition of hCA isoforms by 3-(Benzenesulfonylamino)rhodanine affects the carbon dioxide hydration and bicarbonate dehydration reactions, which are part of the pH regulation and fluid balance pathways in the body . The downstream effects of this inhibition are yet to be fully understood.

Result of Action

The molecular and cellular effects of 3-(Benzenesulfonylamino)rhodanine’s action primarily involve the inhibition of hCA isoforms, which can disrupt pH regulation and fluid balance in the body . .

安全和危害

属性

IUPAC Name |

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S3/c12-8-6-16-9(15)11(8)10-17(13,14)7-4-2-1-3-5-7/h1-5,10H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAFUTNZTWXZJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d]thiazol-2-ylthio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2712044.png)

![Tert-butyl 4-[1-(but-2-ynoylamino)ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2712049.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2712052.png)

![1-[(4-chlorophenyl)methyl]-4-(2,3-dihydro-1-benzofuran-5-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2712058.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-methoxycyclobutane-1-carboxamide](/img/structure/B2712059.png)

![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-(2-morpholin-4-ylethyl)pentanamide](/img/no-structure.png)

![N-{1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-2-phenylethyl}benzamide](/img/structure/B2712065.png)

![2-((4-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712066.png)